1-(3-chloro-4-fluorobenzenesulfonyl)piperidine-4-carboxylic acid
Description
1-(3-Chloro-4-fluorobenzenesulfonyl)piperidine-4-carboxylic acid is a sulfonamide-functionalized piperidine derivative characterized by a benzenesulfonyl group substituted with chlorine (3-position) and fluorine (4-position) attached to a piperidine-4-carboxylic acid scaffold. This compound belongs to a class of molecules widely explored in medicinal chemistry due to the piperidine ring’s conformational flexibility and the sulfonamide group’s role in modulating biological activity .
Structure
3D Structure
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO4S/c13-10-7-9(1-2-11(10)14)20(18,19)15-5-3-8(4-6-15)12(16)17/h1-2,7-8H,3-6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCKUEBYHJNTNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-4-fluorobenzenesulfonyl)piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation reactions, where a sulfonyl chloride reacts with the piperidine ring under basic conditions.
Attachment of the 3-Chloro-4-fluorophenyl Group: This step involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of the 3-chloro-4-fluorophenyl group reacts with the sulfonyl piperidine intermediate in the presence of a palladium catalyst.
Introduction of the Carboxylic Acid Group: The final step involves the carboxylation of the piperidine ring, which can be achieved through various methods, including the use of carbon dioxide under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-chloro-4-fluorobenzenesulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-chloro-4-fluorobenzenesulfonyl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorobenzenesulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes and receptors, leading to inhibition or activation of their functions. The 3-chloro-4-fluorophenyl group enhances the compound’s binding affinity and specificity towards its targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Structural Comparison with Sulfonamide-Based Piperidine-4-carboxylic Acid Derivatives
The following table compares the target compound with structurally related sulfonamide derivatives:
*Calculated based on analogous compounds.
Key Observations :
- Steric and Electronic Effects : The dichloro-substituted analog (2,6-Cl) exhibits higher molecular weight and steric bulk, which may reduce solubility. The trifluoromethyl group in the 4-Cl-3-CF₃ derivative introduces significant electron-withdrawing effects, likely influencing binding affinity in enzymatic targets.
Comparison with Carbonyl-Functionalized Piperidine Analogues
Carbonyl-containing derivatives differ in electronic properties and hydrogen-bonding capacity:
Key Differences :
- Electronic Properties : Sulfonamides (target compound) are more polar and acidic (pKa ~1–2) than carbonyl derivatives, which may affect bioavailability and target engagement.
Physicochemical and Pharmacological Property Evaluation
Molecular Weight and Lipophilicity:
- The target compound’s molecular weight (~321.7 g/mol) aligns with Lipinski’s rule of five, suggesting favorable drug-likeness.
Biological Activity
1-(3-Chloro-4-fluorobenzenesulfonyl)piperidine-4-carboxylic acid, with the CAS number 869472-74-2, is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of the NMDA receptor. This receptor plays a critical role in synaptic plasticity and memory function, making it a target for various neurological disorders.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H13ClFNO4S |
| Molecular Weight | 321.75 g/mol |
| IUPAC Name | This compound |
| CAS Number | 869472-74-2 |
This compound functions primarily as a potent inhibitor of the NMDA receptor . It binds to the glutamate site on the NMDA receptor, which is crucial for mediating excitatory neurotransmission in the brain. This inhibition can lead to neuroprotective effects, particularly in conditions characterized by excessive glutamate activity, such as in certain neurodegenerative diseases and acute brain injuries .
Inhibition Studies
Research has demonstrated that this compound effectively inhibits NMDA receptor activity in vitro. The inhibition is dose-dependent, indicating that higher concentrations lead to greater reductions in receptor activity. This characteristic makes it a candidate for further studies aimed at treating conditions like Alzheimer's disease and other cognitive disorders.
Case Studies
- Neuroprotection in Animal Models : In a study involving rodent models of ischemic stroke, administration of this compound resulted in reduced neuronal cell death and improved functional recovery post-stroke. The mechanism was attributed to its ability to block excitotoxicity mediated by excessive glutamate release .
- Potential in Pain Management : Another study explored its effects on neuropathic pain models. The compound showed promise in reducing pain sensitivity, suggesting that NMDA receptor antagonism may alleviate pain associated with nerve damage .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with other known NMDA receptor antagonists:
| Compound Name | Mechanism of Action | Therapeutic Use |
|---|---|---|
| Ketamine | NMDA receptor antagonist | Depression, anesthesia |
| Memantine | NMDA receptor antagonist | Alzheimer's disease |
| This compound | Potent NMDA receptor inhibitor | Potential neuroprotection |
Q & A
Basic: What are the standard synthetic routes for preparing 1-(3-chloro-4-fluorobenzenesulfonyl)piperidine-4-carboxylic acid, and what critical reaction parameters influence yield?
Methodological Answer:
The synthesis typically involves sulfonylation of a piperidine-4-carboxylic acid derivative using 3-chloro-4-fluorobenzenesulfonyl chloride. A key step is the hydrolysis of intermediate esters (e.g., ethyl ester) under basic conditions (e.g., NaOH in EtOH/H₂O) followed by acidification to isolate the carboxylic acid. Critical parameters include:
- Temperature control during sulfonylation to avoid side reactions (e.g., decomposition of the sulfonyl chloride).
- pH adjustment during acidification (pH 3–4) to ensure complete precipitation of the product .
- Reaction time for hydrolysis (24 hours at room temperature) to maximize conversion .
Advanced: How does the electronic and steric profile of the 3-chloro-4-fluorobenzenesulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
The electron-withdrawing chlorine (3-position) and fluorine (4-position) substituents enhance the electrophilicity of the sulfonyl group, making it more reactive toward nucleophiles. Steric hindrance from the bulky benzenesulfonyl group, however, may reduce accessibility to the reaction site. Comparative studies with analogs (e.g., 4-chlorophenyl or 4-methylphenyl sulfonyl derivatives) reveal that substituent position and electronic effects significantly alter reaction kinetics and product distribution . For example, replacing chlorine with methyl reduces electrophilicity, slowing reaction rates .
Basic: What spectroscopic and analytical techniques are recommended for confirming the structural integrity of this compound?
Methodological Answer:
- ¹H NMR : Assigns protons on the piperidine ring (e.g., δ 1.5–3.5 ppm for CH₂ groups) and aromatic protons (δ 7.4–8.1 ppm for the benzenesulfonyl moiety). The carboxylic acid proton appears as a broad peak near δ 13.3 ppm .
- IR Spectroscopy : Identifies the sulfonyl group (S=O stretching at ~1350–1160 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3300 cm⁻¹, C=O at ~1680–1730 cm⁻¹) .
- Elemental Analysis : Validates purity by comparing experimental vs. theoretical C/H/N/S percentages .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across studies?
Methodological Answer:
Contradictions often arise from:
- Purity discrepancies : Use HPLC (>95% purity thresholds) to confirm compound quality. Impurities from incomplete hydrolysis (e.g., residual esters) can skew bioassay results .
- Assay conditions : Variations in solvent (DMSO vs. saline), pH, or cell lines may alter activity. Standardize protocols, such as using consistent buffer systems (e.g., sodium acetate pH 4.6 for stability) .
- Structural analogs : Compare activity with closely related derivatives (e.g., 4-chlorophenyl vs. 3-chloro-4-fluorophenyl) to isolate substituent effects .
Basic: What are the solubility and stability profiles of this compound, and how do they impact experimental design?
Methodological Answer:
- Solubility : Poor in water; soluble in polar aprotic solvents (DMSO, methanol) or chloroform. Prepare stock solutions in DMSO for biological assays, ensuring final concentrations <1% to avoid cytotoxicity .
- Stability : Susceptible to hydrolysis under basic conditions. Store at –20°C under inert gas (N₂/Ar) to prevent degradation. Monitor stability via periodic NMR or HPLC analysis .
Advanced: What computational or experimental strategies can elucidate the compound’s mechanism of enzyme inhibition?
Methodological Answer:
- Molecular Docking : Model interactions with enzyme active sites (e.g., carbonic anhydrase) using software like AutoDock. The sulfonyl group may coordinate with Zn²⁺ in metalloenzymes .
- Kinetic Studies : Perform enzyme inhibition assays (IC₅₀ determination) under varied substrate concentrations to identify competitive vs. non-competitive mechanisms .
- SAR Analysis : Synthesize analogs (e.g., replacing Cl with F or modifying the piperidine ring) to correlate structural features with inhibitory potency .
Basic: How should researchers handle and dispose of this compound safely in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Follow institutional guidelines for halogenated waste due to the chloro/fluoro substituents .
Advanced: What synthetic strategies can improve regioselectivity when functionalizing the piperidine ring?
Methodological Answer:
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the piperidine nitrogen during sulfonylation, then deprotect with TFA .
- Catalysis : Employ Pd-mediated cross-coupling for selective C-H functionalization at the 4-position of the piperidine ring .
- Steric Control : Bulkier reagents (e.g., 3-chloro-4-fluorobenzenesulfonyl chloride) favor reactions at less hindered sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
